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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B1249558 Get Quote

A comprehensive guide for researchers and drug development professionals on the binding

characteristics of the oxytocin receptor antagonist L-368,899. Data regarding ALS-III-61 is not

publicly available at this time.

This guide provides a detailed comparison of the binding affinity of the selective oxytocin

receptor antagonist, L-368,899. Despite a thorough search, no publicly available scientific

literature or data could be found for a compound designated "ALS-III-61." The following

sections detail the binding properties and experimental protocols for L-368,899.

Quantitative Binding Affinity Data
The binding affinity of L-368,899 has been characterized against its primary target, the oxytocin

receptor (OXTR), as well as related vasopressin receptors to determine its selectivity. The data

is summarized in the table below.
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Compound
Target
Receptor

Species/Tissue Affinity Metric Value (nM)

L-368,899

Oxytocin

Receptor

(OXTR)

Coyote (Brain) Kᵢ 12.38[1]

Oxytocin

Receptor

(OXTR)

Human (Uterus) IC₅₀ 26[2]

Oxytocin

Receptor

(OXTR)

Rat (Uterus) IC₅₀ 8.9[2]

Vasopressin V1a

Receptor

(AVPR1a)

Coyote (Brain) Kᵢ 511.6[1]

ALS-III-61 Not Available Not Available Not Available Not Available

Experimental Protocols
The binding affinity of L-368,899 for the oxytocin and vasopressin 1a receptors in coyote brain

tissue was determined using a competitive binding receptor autoradiography assay.[1][3]

Competitive Binding Receptor Autoradiography
This technique measures the ability of an unlabeled compound (the competitor, in this case, L-

368,899) to displace a radiolabeled ligand that is specifically bound to the receptor of interest.

Materials:

Radioligands:

¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) for the oxytocin receptor.

¹²⁵I-linear vasopressin antagonist (¹²⁵I-LVA) for the vasopressin 1a receptor.

Competitor: L-368,899 at increasing concentrations.
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Tissue: Frozen coyote brain sections (20 µm thickness) mounted on microscope slides.

Buffers and Reagents: Appropriate incubation and wash buffers.

Detection System: Calibrated digital densitometry system.

Procedure:

Tissue Preparation: Frozen brain sections are thawed and pre-incubated in a buffer to wash

away endogenous ligands.

Competitive Incubation: Slides are incubated with a constant concentration of the specific

radioligand (¹²⁵I-OVTA or ¹²⁵I-LVA) in the presence of varying concentrations of L-368,899.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand.

Washing: After incubation, the slides are washed in cold buffer to remove unbound

radioligand.

Drying and Exposure: The slides are dried and apposed to autoradiographic film or a

phosphor imaging screen.

Quantification: The binding density of the radioligand in specific brain regions is quantified

using a digital densitometry system.

Data Analysis: The data is used to generate competition curves by plotting the percentage of

specific radioligand binding against the logarithm of the competitor concentration. The Ki

value, representing the binding affinity of the competitor, is then calculated from the IC₅₀

value (the concentration of competitor that displaces 50% of the radioligand) using the

Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow
Oxytocin Receptor Signaling Pathway
L-368,899 is an antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) that

primarily signals through the Gq/11 protein pathway.[4] Binding of the endogenous ligand,

oxytocin, activates this pathway, leading to a cascade of intracellular events culminating in a
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physiological response, such as uterine muscle contraction. L-368,899 competitively blocks the

binding of oxytocin, thereby inhibiting this signaling cascade.
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Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in the competitive binding receptor

autoradiography assay used to determine the binding affinity of L-368,899.
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Caption: Workflow for Competitive Binding Receptor Autoradiography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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